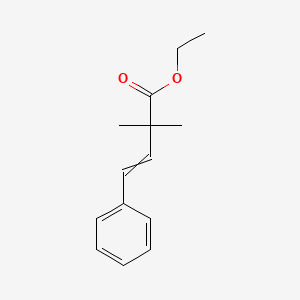
Ethyl 2,2-dimethyl-4-phenylbut-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,2-dimethyl-4-phenylbut-3-enoate is an organic compound belonging to the class of esters It is characterized by the presence of an ethyl ester group attached to a but-3-enoate backbone, which is further substituted with a phenyl group and two methyl groups at the second carbon atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2,2-dimethyl-4-phenylbut-3-enoate can be achieved through several methods. One common approach involves the esterification of 2,2-dimethyl-4-phenylbut-3-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable processes. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of alternative catalysts such as zeolites or metal-organic frameworks can enhance the efficiency of the esterification process.
化学反応の分析
Types of Reactions: Ethyl 2,2-dimethyl-4-phenylbut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group can yield the corresponding alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products:
Oxidation: 2,2-dimethyl-4-phenylbut-3-enoic acid.
Reduction: 2,2-dimethyl-4-phenylbut-3-enol.
Substitution: Halogenated derivatives of the phenyl group.
科学的研究の応用
Ethyl 2,2-dimethyl-4-phenylbut-3-enoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals, fragrances, and flavoring agents.
作用機序
The mechanism of action of Ethyl 2,2-dimethyl-4-phenylbut-3-enoate depends on the specific reactions it undergoes. For instance, in oxidation reactions, the compound’s ester group is converted to a carboxylic acid through the transfer of oxygen atoms. In reduction reactions, the ester group is reduced to an alcohol via the transfer of hydrogen atoms. The phenyl group can participate in electrophilic aromatic substitution reactions, where an electrophile replaces a hydrogen atom on the aromatic ring.
類似化合物との比較
Ethyl 2,2-dimethylbutanoate: Similar ester structure but lacks the phenyl group.
Ethyl 4-phenylbutanoate: Contains a phenyl group but lacks the dimethyl substitution.
Methyl 2,2-dimethyl-4-phenylbut-3-enoate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to the combination of its ethyl ester group, phenyl group, and dimethyl substitution. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
55078-73-4 |
|---|---|
分子式 |
C14H18O2 |
分子量 |
218.29 g/mol |
IUPAC名 |
ethyl 2,2-dimethyl-4-phenylbut-3-enoate |
InChI |
InChI=1S/C14H18O2/c1-4-16-13(15)14(2,3)11-10-12-8-6-5-7-9-12/h5-11H,4H2,1-3H3 |
InChIキー |
BBBSKFDWVIMUIM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C)(C)C=CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


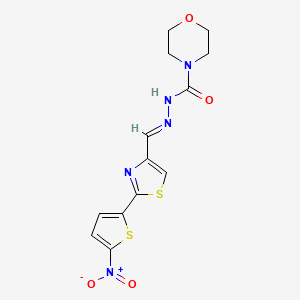
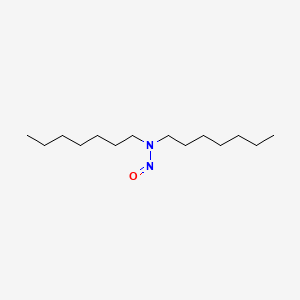
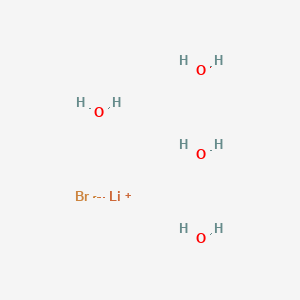
![3-Pentyn-2-one, 5-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B14631387.png)
![Prop-2-yn-1-yl bis[(aziridin-1-yl)]phosphinate](/img/structure/B14631388.png)
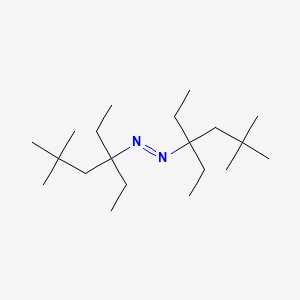
![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid](/img/structure/B14631409.png)
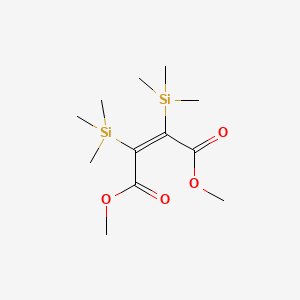
![3H-Pyrrolo[3,4-b]quinolin-3-one, 1,2-dihydro-2-methyl-](/img/structure/B14631412.png)
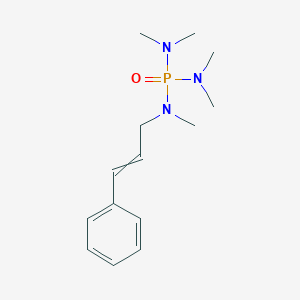
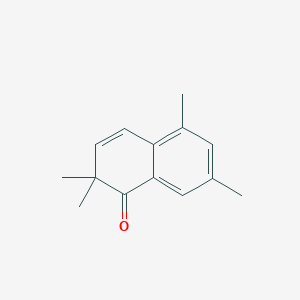
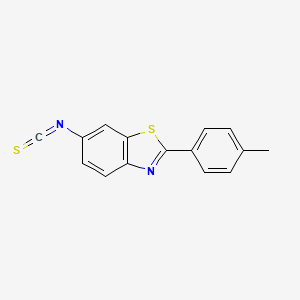
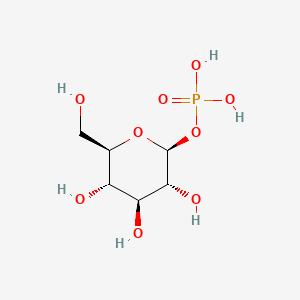
![N-(6-Nitronaphthalen-2-yl)-N'-[(pyridin-4-yl)methyl]urea](/img/structure/B14631442.png)
